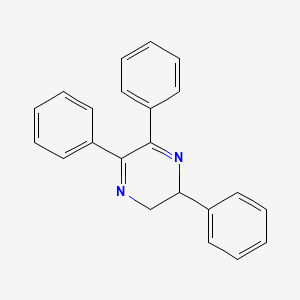
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C16H29NO4 and a molecular weight of 299.406 g/mol . This compound is known for its applications in polymer chemistry and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate can be synthesized via transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin or titanium compounds . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate often involves large-scale esterification reactions using continuous flow reactors. This method ensures high yield and purity of the product, which is essential for its applications in polymer production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can form homopolymers and copolymers with other monomers such as acrylic acid, methacrylates, and acrylonitrile.
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of quaternary ammonium compounds.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Alkyl halides or sulfonates are typical reagents for quaternization reactions.
Major Products
Quaternary Ammonium Compounds: These are used in surfactants and biocides.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves its polymerization to form cationic polymers. These polymers interact with negatively charged surfaces, such as bacterial cell walls, leading to cell lysis and antimicrobial effects . The compound’s ability to form quaternary ammonium compounds also contributes to its biocidal properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminoethyl methacrylate: Similar in structure and used in similar applications, but with different polymerization properties.
2-(Methylamino)ethyl 2-methylprop-2-enoate: Another related compound with slightly different reactivity and applications.
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate is unique due to its dual functionality, allowing it to participate in both polymerization and quaternization reactions. This versatility makes it valuable in a wide range of applications, from industrial processes to biomedical research .
Propriétés
Numéro CAS |
125622-38-0 |
|---|---|
Formule moléculaire |
C16H29NO4 |
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15NO2.C8H14O2/c1-7(2)8(10)11-6-5-9(3)4;1-6(2)5-10-8(9)7(3)4/h1,5-6H2,2-4H3;6H,3,5H2,1-2,4H3 |
Clé InChI |
PNFHGXLDHIPHHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C(=C)C.CC(=C)C(=O)OCCN(C)C |
Numéros CAS associés |
66028-15-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


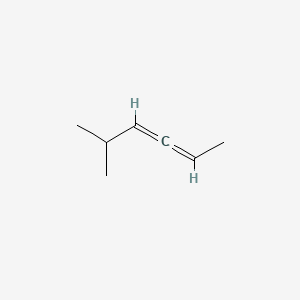
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
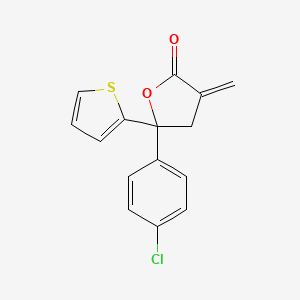
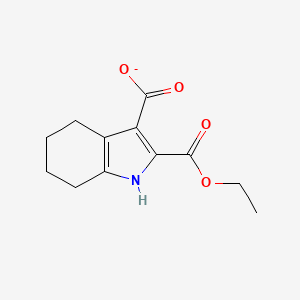

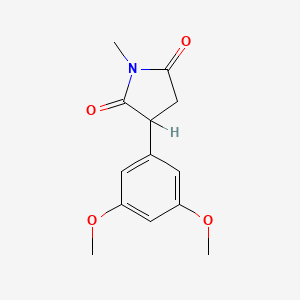
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
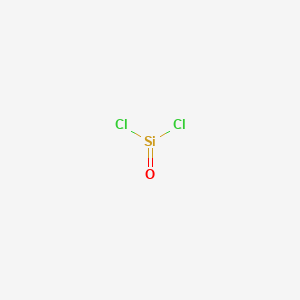
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)

